Cas no 87667-61-6 (6'-(p-Hydroxybenzoyl)mussaenosidic acid)

6'-(p-Hydroxybenzoyl)mussaenosidic acid 化学的及び物理的性質
名前と識別子
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- 6'-(p-Hydroxybenzoyl)mussaenosidic acid
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- MDL: MFCD24849338
6'-(p-Hydroxybenzoyl)mussaenosidic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H808640-1mg |
6'-(p-Hydroxybenzoyl)mussaenosidic Acid |
87667-61-6 | 1mg |
$270.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00159-1MG |
6′-(p-Hydroxybenzoyl)mussaenosidic acid |
87667-61-6 | 1mg |
¥3083.71 | 2023-09-14 | ||
TRC | H808640-10mg |
6'-(p-Hydroxybenzoyl)mussaenosidic Acid |
87667-61-6 | 10mg |
$2096.00 | 2023-05-18 |
6'-(p-Hydroxybenzoyl)mussaenosidic acid 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
6'-(p-Hydroxybenzoyl)mussaenosidic acidに関する追加情報
Introduction to 6'-(p-Hydroxybenzoyl)mussaenosidic Acid (CAS No. 87667-61-6)
6'-(p-Hydroxybenzoyl)mussaenosidic acid, identified by its Chemical Abstracts Service (CAS) number 87667-61-6, is a structurally complex natural product that has garnered significant attention in the field of chemobiology and drug discovery. This compound, derived from the plant species Mussaenda, exhibits a unique scaffold characterized by a glycosidic linkage and a p-hydroxybenzoyl moiety, which contribute to its distinctive pharmacological properties.
The structural elucidation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid has been facilitated by advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have revealed the precise arrangement of atoms within the molecule, highlighting its potential as a bioactive agent. The presence of the p-hydroxybenzoyl group suggests that this compound may interact with biological targets through hydrophobic and hydrogen bonding interactions, making it a promising candidate for further investigation.
In recent years, there has been growing interest in natural products with glycosidic structures due to their potential therapeutic applications. 6'-(p-Hydroxybenzoyl)mussaenosidic acid is no exception, as preliminary studies have demonstrated its ability to modulate various biological pathways. For instance, research indicates that this compound may possess anti-inflammatory and antioxidant properties, which are critical in the management of chronic diseases such as diabetes and cardiovascular disorders.
The anti-inflammatory potential of 6'-(p-Hydroxybenzoyl)mussaenosidic acid has been explored in vitro using cellular models of inflammation. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These findings are particularly relevant in the context of modern medicine, where inflammation is recognized as a key driver of numerous pathological conditions.
Beyond its anti-inflammatory effects, 6'-(p-Hydroxybenzoyl)mussaenosidic acid has also shown promise in antioxidant research. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases, including neurodegenerative disorders and cancer. Preliminary experiments suggest that this compound can scavenge ROS and protect cells from oxidative damage, thereby mitigating the risk of these conditions.
The structural complexity of 6'-(p-Hydroxybenzoyl)mussaenosidic acid presents both challenges and opportunities for drug development. On one hand, its intricate structure may hinder its absorption and distribution within the body. On the other hand, this complexity provides multiple sites for interaction with biological targets, potentially enhancing its therapeutic efficacy. Researchers are currently exploring strategies to optimize the pharmacokinetic properties of this compound while retaining its bioactivity.
In conclusion, 6'-(p-Hydroxybenzoyl)mussaenosidic acid (CAS No. 87667-61-6) represents a fascinating natural product with significant therapeutic potential. Its unique structure and demonstrated biological activities make it an attractive candidate for further investigation in chemobiology and drug discovery. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for the development of novel treatments for various human diseases.
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